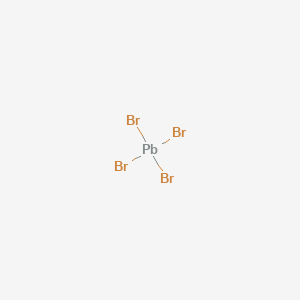
Tetrabromoplumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabromoplumbane, also known as lead(II) bromide, is an inorganic compound with the chemical formula PbBr₂. It is a white powder that is produced in the burning of typical leaded gasolines. This compound has a molar mass of 367.01 g/mol and is known for its low solubility in water .
準備方法
Tetrabromoplumbane can be synthesized through various methods:
化学反応の分析
Tetrabromoplumbane undergoes several types of chemical reactions:
Oxidation and Reduction: During electrolysis, lead bromide can be decomposed into lead metal and bromine gas.
Substitution Reactions: this compound can react with other halide salts to form different lead halides.
Common Reagents and Conditions: Electrolysis of molten lead bromide requires high temperatures to keep the compound in a molten state, allowing ions to move freely and conduct electricity.
科学的研究の応用
Chemical Properties and Characteristics
- Molecular Formula : PbBr₂
- Molar Mass : 367.01 g/mol
- Solubility : Low solubility in water, which influences its application in different chemical processes.
- CAS Number : 13701-91-2
Chemistry
Tetrabromoplumbane is primarily utilized in the synthesis of other lead compounds and as a reagent in various chemical reactions. Its unique properties allow it to participate in:
- Redox Reactions : It can undergo oxidation and reduction processes, making it useful in electrochemical applications.
- Synthesis of Lead Halides : It reacts with other halide salts to form different lead halides, which are essential in various chemical syntheses.
Biology and Medicine
In biological research, this compound has been explored for its potential applications in:
- Drug Development : Its properties can be utilized in the development of pharmaceuticals, particularly those targeting specific biological pathways.
- Toxicology Studies : Given its lead content, it is often studied for its toxicological effects and mechanisms of action within biological systems.
Industrial Applications
This compound finds utility in several industrial sectors:
- Pigments Production : It is used in the manufacturing of pigments for paints and coatings due to its color properties.
- Dyeing Industries : Its chemical stability makes it suitable for use in dyeing processes where high durability is required.
Case Study 1: Synthesis of Lead Halides
Research has demonstrated the effectiveness of this compound in synthesizing various lead halides through substitution reactions. This process is critical for producing materials used in electronic devices.
Case Study 2: Toxicological Assessment
A study focused on the toxic effects of this compound highlighted its potential risks when used in biological systems. The research aimed to establish safety protocols for handling this compound in laboratory settings.
作用機序
The mechanism of action of lead bromide primarily involves its ionic properties. In electrolysis, lead bromide dissociates into lead and bromide ions. The lead ions migrate to the cathode, where they gain electrons to form lead metal, while bromide ions migrate to the anode, where they lose electrons to form bromine gas . This process highlights the compound’s ability to undergo redox reactions, which are fundamental to its various applications.
類似化合物との比較
Tetrabromoplumbane can be compared with other lead halides and similar compounds:
Lead Chloride (PbCl₂): Like lead bromide, lead chloride is also poorly soluble in water and has similar applications in the chemical industry.
Lead Iodide (PbI₂): Lead iodide is another lead halide with distinct properties, such as its bright yellow color and higher solubility in hot water compared to lead bromide.
Tin Bromide (SnBr₂): Tin bromide is a similar compound that is often studied alongside lead bromide in the context of perovskite materials for optoelectronic applications.
This compound’s unique properties, such as its low solubility and ability to undergo redox reactions, make it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
13701-91-2 |
|---|---|
分子式 |
Br4Pb |
分子量 |
527 g/mol |
IUPAC名 |
tetrabromoplumbane |
InChI |
InChI=1S/4BrH.Pb/h4*1H;/q;;;;+4/p-4 |
InChIキー |
HBRQLWCXJABKBQ-UHFFFAOYSA-J |
SMILES |
Br[Pb](Br)(Br)Br |
正規SMILES |
Br[Pb](Br)(Br)Br |
Key on ui other cas no. |
13701-91-2 |
同義語 |
PbBr4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















